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Introduction and Importance of Purity Control

Pemetrexed disodium is a multitargeted antifolate antineoplastic agent used primarily for the treatment of

malignant pleural mesothelioma and non-small cell lung cancer. As a potent inhibitor of multiple folate-

dependent enzymes including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide

ribonucleotide formyltransferase (GARFT), pemetrexed disrupts purine and pyrimidine synthesis, thereby

inhibiting DNA replication and cell proliferation. The clinical significance of this chemotherapeutic agent,

combined with its complex chemical structure, necessitates rigorous purity control strategies to ensure

patient safety and product efficacy. International regulatory guidelines including those from the FDA, EMA,

and ICH mandate strict control of impurities in active pharmaceutical ingredients (APIs), with identification

thresholds typically set at 0.10% for daily doses below 2 grams.

The development of a comprehensive purity control strategy for pemetrexed disodium represents a critical

quality attribute during pharmaceutical development and manufacturing. Impurities in pharmaceuticals can

potentially exert toxicological effects including teratogenic, mutagenic, or carcinogenic properties, making

their identification, quantification, and control essential components of the overall quality control system. A

well-designed purity control strategy encompasses thorough understanding of impurity profiles, including

both process-related impurities and degradation products that may form during storage. This document
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presents detailed application notes and analytical protocols for the determination of related substances in

pemetrexed disodium using stability-indicating high-performance liquid chromatography (HPLC) methods,

providing researchers and quality control professionals with validated methodologies for implementation in

both development and routine testing environments [1] [2] [3].

impurity Characterization and Sources

Process-Related Impurities

The synthetic pathway of pemetrexed disodium involves several chemical transformations that potentially

generate process-related impurities. A comprehensive study identified and characterized six key impurities

that may arise during the manufacturing process:

N-Methyl impurity (Impurity A): This impurity results from the methylation of the N1-nitrogen of

the deazaguanine moiety during the condensation reaction between benzoic acid derivative (2) and

diethyl L-glutamate (4) in the presence of 2-chloro-4,6-dimethoxytriazine (CDMT) and N-

methylmorpholine (NMM). The decomposition of excess CDMT·NMM complex generates a

methylating agent that facilitates this side reaction [2].

N,N-Dimethylformamidine impurity (Impurity F): Formed when the condensation reaction is

performed in N,N-dimethylformamide (DMF) as solvent, this impurity results from the reaction of

the intermediate with dimethylformamide-dimethylacetal (DMF-DMA) in the presence of p-

toluenesulfonic acid (p-TSA) [2].

Enantiomeric impurity (Impurity E): The D-enantiomer of pemetrexed, (R)-1, may arise from trace

amounts of D-enantiomer contamination in commercial diethyl L-glutamate starting material or

through racemization during the hydrolysis of ethyl esters under alkaline conditions at elevated

temperatures [2] [4].

Dipeptide impurities (Impurities D and related): The γ-dipeptide impurity (8) and α-dipeptide

impurity (9) form when monoethyl glutamate contaminants are present in the starting diethyl L-

glutamate material, leading to incomplete ester hydrolysis and subsequent peptide coupling side

reactions [2].
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Dimer impurity (Impurities B and C): This diastereomeric mixture results from double coupling

reactions where the activated acid intermediate reacts with already-formed pemetrexed molecules,

creating dimeric structures [2].

Degradation Impurities

Degradation impurities form under various stress conditions including hydrolytic, oxidative, thermal, and

photochemical exposure. Forced degradation studies conducted according to ICH guidelines Q1A(R2)

reveal that pemetrexed disodium is particularly susceptible to oxidative degradation, with one major

oxidative degradation product being identified and characterized using LC-MS/MS. The oxidative

degradation product results from modification of the pyrrolopyrimidine core structure, though the exact

chemical structure varies depending on the stress conditions applied. Under alkaline conditions, pemetrexed

may undergo enantiomerization, leading to the formation of the undesired D-enantiomer [5].

Table 1: Characterization of Key Pemetrexed Disodium Impurities

Impurity Name
Pharmacopeial
Designation

Chemical Nature Origin in Synthesis

N-Methyl impurity Impurity A Methylated at N1 position

of deazaguanine

Alkylation during

coupling reaction

Dimer impurity Impurities B and C Diastereomeric dimeric

structures

Double coupling during

synthesis

Enantiomeric impurity Impurity E D-enantiomer of

pemetrexed

Chiral inversion or

impure starting material

γ-Dipeptide impurity Impurity D Triacid with additional

glutamate moiety

Contamination with

monoethyl glutamate

N,N-

Dimethylformamidine
impurity

Not specified Formamidine derivative Reaction with DMF

during synthesis
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Impurity Name
Pharmacopeial
Designation

Chemical Nature Origin in Synthesis

Oxidative degradation

product

Not specified Modified

pyrrolopyrimidine

Oxidative stress

conditions

HPLC Method Development

Drug Substance and Drug Product Method Optimization

The development of stability-indicating HPLC methods for pemetrexed disodium requires careful

optimization to achieve adequate separation of all potential process-related and degradation impurities. For

drug substance testing, a reversed-phase HPLC method utilizing a Zorbax SB-Phenyl column (250 × 4.6

mm, 5 μm) provides optimal separation of pemetrexed disodium from its 13 potential impurities. The mobile

phase employs a gradient program with trifluoroacetic acid (TFA) in water (0.03% v/v) as mobile phase A

and TFA in acetonitrile (0.025% v/v) as mobile phase B. The gradient program begins at 10% B, gradually

increasing to 25% B by 12 minutes, 30% B by 25 minutes, and 80% B by 32 minutes, before returning to

initial conditions for column re-equilibration. This gradient profile effectively elutes all impurities with

resolution greater than 1.5, meeting regulatory requirements for impurity monitoring methods [1] [6].

For drug product analysis, a similar chromatographic approach is employed with minor modifications to

account for excipient interactions and potential degradation pathways specific to the formulated product.

The method validation demonstrates specificity through forced degradation studies under acidic, alkaline,

oxidative, thermal, and photochemical stress conditions. In all cases, the pemetrexed peak demonstrated

adequate resolution from degradation products, confirming the stability-indicating capability of the method.

The use of a phenyl stationary phase instead of the more conventional C18 column provides superior

separation of structurally similar impurities, particularly the isomeric dipeptide impurities and dimer

diastereomers [1].

Relative Response Factor Determination
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Accurate quantification of impurities requires determination of relative response factors (RRF) when

impurities demonstrate different UV responses compared to the main analyte. For pemetrexed impurity

control, RRF values have been established using two complementary techniques:

HPLC-UV with Charged Aerosol Detection (CAD): This approach involves simultaneous detection

by UV and CAD, with CAD providing nearly uniform response for non-volatile analytes regardless of

chemical structure, enabling accurate RRF calculation.

Quantitative NMR (qNMR): For impurities where reference standards are available, qNMR provides

a primary method for determining absolute concentration, which is then used to establish RRFs [1].

The RRF values are applied during quantitative calculations to correct peak areas, ensuring accurate

reporting of impurity levels. This approach is particularly important for impurities with significantly

different chromophores from the parent compound, which may otherwise be over- or under-quantified

using conventional area normalization approaches [1].

Table 2: Optimized HPLC Conditions for Pemetrexed Disodium Purity Control

Parameter Drug Substance Method Drug Product Method Chiral Purity Method

Column Zorbax SB-Phenyl (250 ×
4.6 mm, 5 μm)

Zorbax SB-Phenyl (250
× 4.6 mm, 5 μm)

Amylose-based chiral
stationary phase

Mobile Phase Gradient: A: 0.03% TFA in
water B: 0.025% TFA in

ACN

Gradient: A: 0.03% TFA
in water B: 0.025% TFA

in ACN

Isocratic:
Hexane:Ethanol:TFA

(Specific ratio)

Temperature Ambient Ambient Ambient

Flow Rate 1.0 mL/min (variable in
gradient)

1.0 mL/min (variable in
gradient)

1.0 mL/min

Detection UV 228 nm UV 228 nm UV 228 nm

Injection

Volume

5 μL 5 μL 10 μL

Run Time 40 minutes 40 minutes 20 minutes
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Method Validation

Specificity and Forced Degradation Studies

The specificity of the HPLC method has been demonstrated through forced degradation studies conducted

according to ICH guidelines. Pemetrexed disodium samples were subjected to various stress conditions

including acid hydrolysis (0.1N HCl), base hydrolysis (0.1N NaOH), oxidation (3% H₂O₂), thermal stress

(60°C), and photolytic degradation. The method effectively separated all degradation products from the main

peak and from each other, with resolution greater than 1.5 between closely eluting peaks. The major

degradation was observed under oxidative conditions, with one primary oxidative degradation product being

identified and characterized by LC-MS/MS. The method demonstrated no interference from blank peaks or

excipients (for the drug product method), confirming its specificity for stability-indicating applications [1]

[5].

Linearity, Range, and Accuracy

The linearity of the HPLC method has been validated over a range from the quantitation limit to 150% of

the specification level (0.15%) for all known impurities. A series of seven solutions at concentrations of

LOQ, 25%, 50%, 75%, 100%, 125%, and 150% of the target concentration were prepared and analyzed. The

method demonstrated excellent linearity with correlation coefficients (R²) greater than 0.99 for all

impurities and the main compound. The y-intercept as a percentage of response at target concentration fell

within ±5%, confirming the linear relationship between concentration and detector response across the

validated range [6].

Accuracy was determined through spike recovery experiments at multiple concentration levels from LOQ

to 150% of the specification level. Recovery values for impurities at the LOQ level ranged from 80-120%,

while recoveries at other levels (25-150%) ranged from 85-115%, meeting accepted validation criteria. The

consistent recovery values across the range demonstrate that the method provides accurate quantification

of impurities without significant bias [6].

Precision, LOD, LOQ, and Robustness
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The precision of the method was evaluated at two levels:

System Precision: Six replicate injections of a standard solution containing pemetrexed disodium

spiked with all known impurities at the 0.1% level showed %RSD less than 5.0% for peak areas of all

components, demonstrating acceptable instrument precision.

Method Precision: Six individual preparations of pemetrexed disodium spiked with all known

impurities at the 0.1% level were analyzed, with %RSD for impurity content less than 5.0%,

confirming the reproducibility of the method [6].

The limit of detection (LOD) and limit of quantitation (LOQ) were determined based on signal-to-noise

ratios of approximately 3:1 and 10:1, respectively. For a test concentration of 1.0 mg/mL, the LOQ for

impurities corresponded to approximately 0.03%,

well below the identification threshold of 0.10%. The robustness of the method was evaluated by deliberately

varying method parameters including mobile phase composition, flow rate, column temperature, and

wavelength detection. In all cases, the method maintained adequate separation of all critical pairs,

demonstrating its suitability for routine use in quality control laboratories [1] [6].

Detailed Analysis Protocols

System Suitability and Solution Preparation

System Suitability Requirements: Prior to sample analysis, system suitability must be established using a

standard solution prepared by dissolving pemetrexed disodium in diluent to obtain a concentration of 1.0

mg/mL, spiked with all known impurities at the 0.1% level with respect to the pemetrexed concentration.

The system suitability solution is injected in six replicates, and the following criteria must be met:

Resolution between the critical pair (IM-7 and EPBP-3) must not be less than 1.5

Tailing factor for pemetrexed disodium peak must not be more than 1.5
Theoretical plates for pemetrexed disodium peak must not be less than 2000

%RSD for peak areas of all impurities in six replicate injections must not be more than 5.0% [6]

Solution Preparation Protocol:
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Diluent Preparation: Prepare a mixture of acetonitrile and water in a 1:1 ratio (v/v).

Standard Solution (1.0 mg/mL): Accurately weigh and transfer approximately 25 mg of pemetrexed

disodium reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with

diluent.

Sample Solution (1.0 mg/mL): Accurately weigh and transfer approximately 25 mg of pemetrexed

disodium sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.

Impurity Stock Solutions (1000 μg/mL): Accurately weigh and transfer approximately 10 mg of each

impurity reference standard into separate 100 mL volumetric flasks. Dissolve in and dilute to volume

with diluent. For IM-7 impurity, use 0.1M sodium acetate solution:acetonitrile (95:5, v/v) as diluent.

System Suitability Solution: Transfer 1.0 mL of standard solution to a 10 mL volumetric flask. Add

appropriate volumes of impurity stock solutions to achieve 0.1% concentration for each impurity with

respect to the pemetrexed concentration. Dilute to volume with diluent.

Linearity and Accuracy Solutions: Prepare solutions at LOQ, 25%, 50%, 75%, 100%, 125%, and

150% of the target concentration (0.1% with respect to 1.0 mg/mL pemetrexed) using appropriate

dilutions of impurity stock solutions in diluent [6].

Chromatographic Procedure and Analysis

Instrument Setup and Analysis Protocol:

HPLC System Configuration:

Instrument: Waters 2695 Separation Module with 2487 Dual Wavelength Absorbance Detector
or equivalent

Column: Zorbax SB-Phenyl, 250 × 4.6 mm, 5 μm particle size
Detection Wavelength: 228 nm

Column Temperature: Ambient (20-25°C)
Injection Volume: 5 μL

Flow Rate: As per gradient program
Run Time: 40 minutes [6]

Gradient Program Execution:
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Equilibrate the column with initial mobile phase composition (90% A, 10% B) for at least 15

minutes before first injection
Set the mobile phase flow rate according to the gradient program: 1.0 mL/min from 0-3 minutes,

0.5 mL/min from 3-30 minutes, 1.0 mL/min from 30-40 minutes
Follow the gradient timetable as specified in Table 2

After each run, re-equilibrate the column with initial mobile phase composition for 10 minutes
before next injection [6]

Sample Analysis Sequence:

Inject one blank (diluent) to confirm no interfering peaks at retention times of interest
Inject six replicates of system suitability solution to verify system performance

Once system suitability criteria are met, inject the standard solution
Inject sample solutions in duplicate

Include appropriate quality control samples (e.g., spiked samples at 0.1% level) after every 6-8
sample injections to monitor method performance throughout the sequence [6]

Data Analysis and Reporting:

Integrate all peaks above the LOQ (signal-to-noise ratio ≥10)
Identify impurities based on retention time comparison with known standards

Calculate impurity concentrations using relative response factors where applicable
Report all impurities at or above the LOQ, with individual impurities reported as percentage

area normalized to pemetrexed concentration [1] [6]

The following workflow diagram illustrates the complete pemetrexed disodium purity control strategy:
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HPLC Analysis Details

Start: Pemetrexed Disodium
Purity Control

Sample Preparation
(1.0 mg/mL in ACN:H₂O)

HPLC Analysis with
Gradient Elution

Data Processing with
Relative Response Factors

Zorbax SB-Phenyl Column
(250 × 4.6 mm, 5 µm)

Impurity Identification
and Quantification

Purity Assessment
Against Specifications

Meet Specifications?
Product Release

Yes

Fail Specifications?
Investigate & Quarantine

No

Mobile Phase:
A: 0.03% TFA in H₂O

B: 0.025% TFA in ACN

Gradient Elution
10% B to 80% B in 40 min

UV Detection at 228 nm

Click to download full resolution via product page

Figure 1: Comprehensive workflow for pemetrexed disodium purity control using HPLC analysis

Conclusion and Regulatory Considerations
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The purity control strategy for pemetrexed disodium described in these application notes provides a

comprehensive approach to impurity profiling and quantification. The validated stability-indicating HPLC

method enables reliable detection and quantification of both process-related and degradation impurities at

levels well below regulatory thresholds. Implementation of this strategy requires strict adherence to the

described protocols for system suitability, sample preparation, and chromatographic conditions to ensure

consistent and reliable results.

Regulatory submissions for pemetrexed disodium should include complete validation data as described in

Section 4, along with representative chromatograms from forced degradation studies demonstrating method

specificity. The impurity profile of commercial batches should be monitored against established acceptance

criteria, typically with individual unidentified impurities not exceeding 0.10% and total impurities not

exceeding 0.50%. Any impurity exceeding the identification threshold should be identified through LC-MS

studies, and potentially genotoxic impurities must be controlled at appropriate levels based on genotoxicity

assessment [1] [2] [6].

The methods and protocols described herein align with current regulatory expectations and provide a robust

framework for ensuring pemetrexed disodium quality throughout the product lifecycle. Ongoing monitoring

and method verification as part of routine quality control operations will ensure continued compliance with

evolving regulatory standards.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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